N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide
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Overview
Description
N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanol, which is then reacted with 2-hydroxy-4-methylbenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminocyclohexyl)ethyl acetate
- 4-aminocyclohexyl acetic acid
- 4-aminocyclohexyl acetate derivative
Uniqueness
N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
764645-38-7 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18) |
InChI Key |
FODIZJBIOZKCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)N)O |
Origin of Product |
United States |
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